molecular formula C25H21NO4 B2998236 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 144137-79-1

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2998236
CAS No.: 144137-79-1
M. Wt: 399.446
InChI Key: MSHNMRSHJGINMZ-UHFFFAOYSA-N
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Description

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a synthetic chemical reagent designed for research applications. This compound features a benzamide group substituted with a butoxy chain, linked to an anthraquinone core, a structure known for its diverse properties and utility in scientific studies . While direct studies on this specific butoxy derivative are limited, its structural analogs have been extensively investigated for their photochromic behavior and nonlinear optical properties, making them candidates for materials science research and the development of novel optical materials . The anthraquinone moiety is a common scaffold in chemistry, and related compounds have been explored for their potential biological activities, serving as key intermediates in medicinal chemistry research . Researchers value this class of compounds for its versatility, and the presence of the butoxy group may influence its solubility and interaction with various biological or chemical targets. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-butoxy-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-3-15-30-17-13-11-16(12-14-17)25(29)26-21-10-6-9-20-22(21)24(28)19-8-5-4-7-18(19)23(20)27/h4-14H,2-3,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHNMRSHJGINMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 1-aminoanthraquinone. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Functionality

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (CAS N/A)
  • Structure : Methyl group at the ortho position of the benzamide.
  • Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, yielding 94% with acid chloride methods .
  • Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C-H functionalization, enabling γ-C-H bond activation in catalytic cycles .
  • Key Data : Characterized via ¹H/¹³C NMR, IR, GC-MS, and melting point analysis .
N-(4-Chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS 81-45-8)
  • Structure: Chlorine substituent at the 4-position of the anthraquinone.
  • Properties : Increased electron-withdrawing character may reduce coordination strength with metal catalysts compared to electron-donating groups. Molecular weight: 361.78 g/mol .
N-(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS 81-46-9)
  • Structure: Amino group at the 4-position of the anthraquinone.
  • Properties : Enhanced electron-donating capacity could improve metal-ligand interactions. Molecular weight: 342.35 g/mol .
N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)benzamide (CAS 52869-18-8)
  • Structure: Benzamide substitution at the 2-position of anthraquinone.
  • Key Data : Molecular weight 327.33 g/mol; characterized by high-resolution mass spectrometry (Q Exactive Orbitrap) . Positional isomerism may alter steric interactions in catalytic systems.
4-Butoxy Derivative (Target Compound)
  • Increased steric bulk compared to methyl or chloro analogs may influence substrate binding in catalytic applications. Improved solubility in organic solvents due to the alkyl chain.

Spectroscopic Characterization

  • Common Techniques :
    • ¹H/¹³C NMR : For confirming substituent positions and purity.
    • IR : Detects carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds .
    • GC-MS : Validates molecular ion peaks and fragmentation patterns .
  • 4-Butoxy Derivative : Expected NMR signals include a triplet for butoxy -OCH₂- (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).

Biological Activity

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an anthraquinone derivative known for its diverse biological activities. This compound's structure features a butoxy group linked to a benzamide moiety, which is further connected to a 9,10-dioxo-9,10-dihydroanthracen-1-yl group. The unique arrangement of these functional groups contributes to its potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and inhibit specific enzymes involved in cellular metabolism. This intercalation disrupts DNA replication and transcription processes, leading to cell death, particularly in cancerous cells. Additionally, the compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description IC50 Values (µM)
Antimicrobial Exhibits activity against various bacterial strains.Not specified
Anticancer Induces apoptosis in cancer cell lines through DNA intercalation.Not specified
Cholinesterase Inhibition Inhibits AChE and BuChE, relevant for treating Alzheimer's disease.AChE: 33.65 ± 3.50; BuChE: 35.80 ± 4.60
Cytotoxicity Demonstrates cytotoxic effects on specific cancer cell lines.Not specified

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds that exhibit biological activities comparable to those of this compound.

  • Study on Anticancer Activity : A study investigated the anticancer properties of various anthraquinone derivatives, including compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 20 µM for structurally related compounds .
  • Neuroprotective Effects : Another study evaluated the cholinesterase inhibitory activity of benzamide derivatives containing oxadiazole moieties. Among these derivatives, several demonstrated enhanced inhibition compared to standard drugs like Donepezil . This suggests that modifications in the structure could lead to improved therapeutic agents for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other anthraquinone derivatives:

Compound Structure Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamideMethyl group instead of butoxyModerate anticancer activity
1-aminoanthraquinone derivativesSimilar anthraquinone moietyAntimicrobial properties

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